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Compound of Interest

Compound Name: 5-Bromopyridine-2,3-diol

Cat. No.: B1280216

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for 5-
Bromopyridine-2,3-diol (Molecular Formula: CsH4BrNOz, Molecular Weight: 189.99 g/mol ).[1]
[2] This document is intended for researchers, scientists, and professionals in the field of drug
development, offering a centralized resource for the characterization of this compound. While
experimental Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data are not
widely published, this guide presents available experimental Infrared (IR) spectroscopy data
and provides a detailed predictive analysis for NMR and MS based on established principles
and data from analogous structures.

Spectroscopic Data Summary

The following tables summarize the available and predicted spectroscopic data for 5-
Bromopyridine-2,3-diol.

Table 1: Infrared (IR) Spectroscopy Data

Experimental data obtained from a published study on the infrared absorption spectra of 5-
bromo-2,3-dihydroxy pyridine.
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Wavenumber (cm—?)

Assignment

3115 C-H Stretching
3105 C-H Stretching
1680 C=0 Stretching
570 C=0 In-plane Bending

Table 2: Predicted *"H NMR Spectroscopic Data

Solvent: DMSO-ds

Chemical Shift

Multiplicity
(5, ppm)

Number of

Protons

Assighment Rationale

~10.0-12.0 Broad Singlet

1H

Phenolic protons
are typicall

OH (at C2 or C3) ypicaly
broad and

downfield.

~9.0-10.0 Broad Singlet

1H

The second

phenolic proton,
OH (at C3 or C2) ]

potentially

exchanging.

~75-8.0 Doublet

1H

Aromatic proton
H4 adjacent to the

bromine atom.

~7.0-75 Doublet

1H

Aromatic proton
H6 adjacent to the

nitrogen atom.

Table 3: Predicted **C NMR Spectroscopic Data

Solvent: DMSO-ds
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Chemical Shift (6, ppm) Assignment Rationale

Carbon bearing a hydroxyl
~160 - 170 Cc2 group and adjacent to

nitrogen.

Carbon bearing a hydroxyl

~145 - 155 C3

group.

Aromatic CH carbon adjacent
~140 - 150 C6 )

to nitrogen.
~125-135 C4 Aromatic CH carbon.

Carbon attached to the
~110-120 C5

bromine atom.

Table 4: Predicted Mass Spectrometry (MS) Data

m/z Assignment Rationale

Molecular ion peak, showing a
189/191 [M]* characteristic 1:1 ratio for the

79Br and 81Br isotopes.[1]

110 [M - Br]* Loss of the bromine radical.

Subsequent loss of carbon
82 [M - Br-CQO]* monoxide from the [M - Br]*

fragment.

Experimental Protocols
Infrared (IR) Spectroscopy

The reported infrared absorption spectrum of 5-bromo-2,3-dihydroxy pyridine was recorded on
a Perkin Elmer spectrophotometer model-52 in the region of 400-4000 cm~1. The sample was
prepared using the KBr pellet technique. This involves mixing a small amount of the solid
sample with dry potassium bromide (KBr) powder and pressing the mixture into a thin,
transparent disk through which the IR beam is passed.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
(General Protocol)

A sample of 5-Bromopyridine-2,3-diol (5-10 mg) would be dissolved in a suitable deuterated
solvent, such as DMSO-de (0.5-0.7 mL), in a 5 mm NMR tube. *H and 3C NMR spectra would
be acquired on a 400 MHz or 500 MHz spectrometer. tH NMR spectra would typically be
recorded with 16-32 scans, while 13C NMR spectra would require a greater number of scans
(e.g., 1024 or more) due to the lower natural abundance of the 13C isotope. Chemical shifts
would be referenced to the residual solvent peak.

Mass Spectrometry (MS) (General Protocol)

Mass spectra could be obtained using an Electrospray lonization (ESI) or Electron lonization
(El) source. For ESI, the sample would be dissolved in a suitable solvent (e.g., methanol or
acetonitrile) and infused into the mass spectrometer. ESI is a soft ionization technique that
would likely show the protonated molecule [M+H]*. For El, a solid probe would be used to
introduce the sample, and the resulting fragmentation pattern would provide information about
the molecule's structure. High-resolution mass spectrometry (HRMS) would be used to confirm
the elemental composition of the parent ion and its fragments.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the complete spectroscopic
characterization of a novel compound like 5-Bromopyridine-2,3-diol.
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Figure 1. Spectroscopic Analysis Workflow
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Caption: Figure 1. A generalized workflow for the spectroscopic analysis and characterization

of a synthesized chemical compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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e 2. 5-Bromopyridine-2,3-diol | C5H4BrNO2 | CID 12563083 - PubChem
[pubchem.ncbi.nlm.nih.gov]

» To cite this document: BenchChem. [Spectroscopic Profile of 5-Bromopyridine-2,3-diol: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1280216#spectroscopic-data-for-5-bromopyridine-2-
3-diol-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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